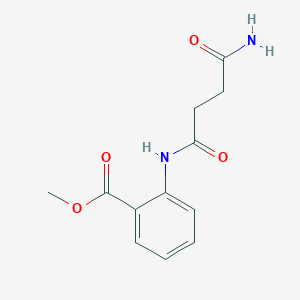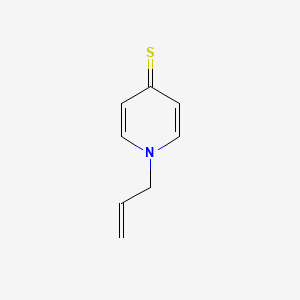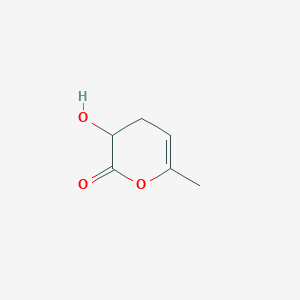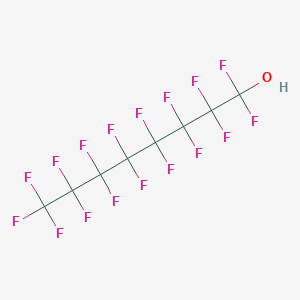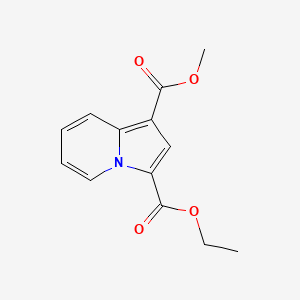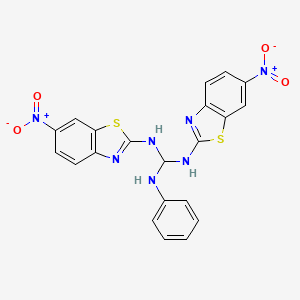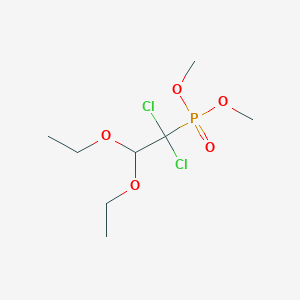
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is an organophosphorus compound with a unique structure that includes both dichloro and diethoxy groups attached to a central phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate typically involves the reaction of dichloroacetaldehyde diethyl acetal with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used.
科学研究应用
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The dichloro and diethoxy groups play a crucial role in the binding affinity and specificity of the compound. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
相似化合物的比较
Similar Compounds
- Dimethyl (2,2-dichloro-1-hydroxyethyl)phosphonate
- Dimethyl (1,1-dichloro-2,2-dimethoxyethyl)phosphonate
Uniqueness
Dimethyl (1,1-dichloro-2,2-diethoxyethyl)phosphonate is unique due to its specific combination of dichloro and diethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
113827-80-8 |
|---|---|
分子式 |
C8H17Cl2O5P |
分子量 |
295.09 g/mol |
IUPAC 名称 |
1,1-dichloro-1-dimethoxyphosphoryl-2,2-diethoxyethane |
InChI |
InChI=1S/C8H17Cl2O5P/c1-5-14-7(15-6-2)8(9,10)16(11,12-3)13-4/h7H,5-6H2,1-4H3 |
InChI 键 |
DQCVVLHGSHDRGI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(P(=O)(OC)OC)(Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)

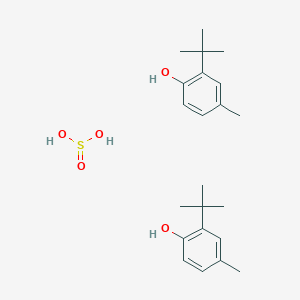
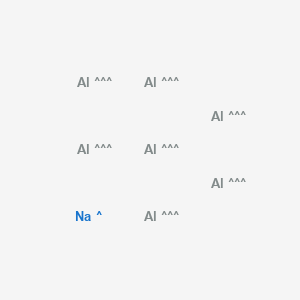
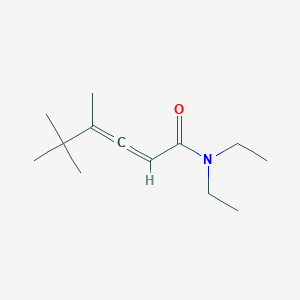
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

